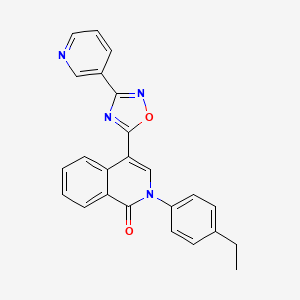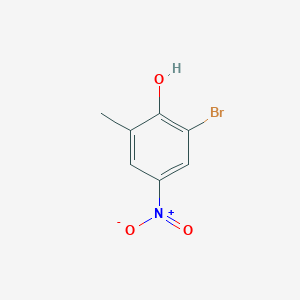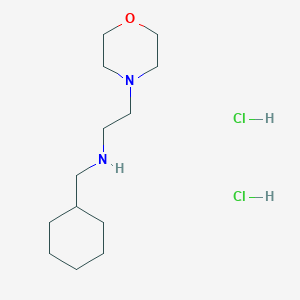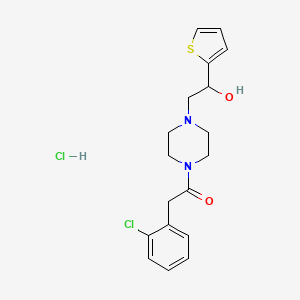
3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one is used as a precursor in the synthesis of various organic compounds. For instance, it plays a role in the Michael addition for synthesizing Warfarin and its analogues, demonstrating its utility in complex organic syntheses (Alonzi et al., 2014).
Antimicrobial Properties
- This compound exhibits antimicrobial activities. A study synthesized a derivative of 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one and found it effective against various bacterial and fungal strains (Okasha et al., 2022).
Structural Analysis
- The structural aspects of related chromene compounds have been extensively studied, revealing insights into their crystal structure and molecular interactions (Wang et al., 2005).
Bioactivity and Therapeutic Potential
- Research on similar chromene derivatives has indicated potential bioactivity, such as anti-inflammatory and antimicrobial effects. These studies underscore the therapeutic potential of chromene compounds (Liu et al., 2008).
Apoptosis Induction
- A study identified a chromene derivative as a potent apoptosis inducer, suggesting its potential in cancer treatment (Kemnitzer et al., 2004).
Sensor Development
- Chromene compounds have been utilized in developing chemical sensors for detecting ions like Cu2+ and CN− in aqueous solutions, highlighting their applications in environmental monitoring (Jo et al., 2014).
Molecular Docking and Analysis
- Advanced computational techniques like molecular docking have been applied to chromene derivatives to understand their interactions with biological targets, which is crucial for drug design and discovery (Sert et al., 2018).
Novel Synthesis Methods
- Innovative methods for synthesizing chromene derivatives with various functional groups have been developed, demonstrating the versatility and adaptability of these compounds in synthetic chemistry (Iaroshenko et al., 2012).
Phototransformation Studies
- Studies on the phototransformation of chromenones have provided insights into their chemical behavior under UV light, which is important for understanding their stability and potential applications in photochemistry (Khanna et al., 2015).
Fluorescent Probes
- Chromene-based compounds have been used to create fluorescent probes for bio-imaging, demonstrating their utility in biological research and diagnostics (Hu et al., 2014).
Corrosion Inhibition
- The efficacy of chromene derivatives in inhibiting corrosion in metals has been explored, suggesting their potential use in industrial applications (Bentiss et al., 2009).
Propiedades
IUPAC Name |
3-(3-amino-4-methoxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-15-7-6-10(9-13(15)17)12-8-11-4-2-3-5-14(11)20-16(12)18/h2-9H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOCPCJBOVGRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2644987.png)

![1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane](/img/structure/B2644990.png)

![4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2644996.png)




![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]pent-2-ynoic acid](/img/structure/B2645002.png)
![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide](/img/structure/B2645008.png)